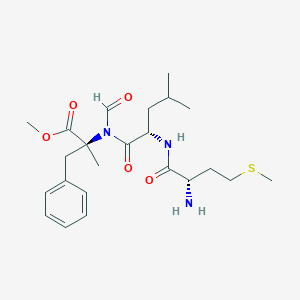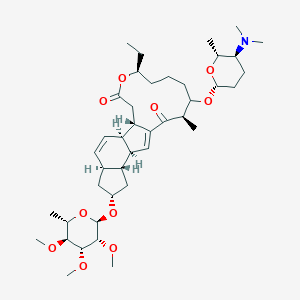
Piriprost potassium
Descripción general
Descripción
- Químicamente se representa como C₂₆H₃₄KNO₄ y tiene un peso molecular de 463.65 g/mol .
- El piriprost potasio inhibe la liberación tanto de leucotrienos como de histamina de células pulmonares porcinas aisladas, con una IC₅₀ (concentración inhibitoria media) de 0.11 μM .
Piriprost potasio: es un inhibidor de la síntesis de leucotrienos. Los leucotrienos son mediadores lipídicos involucrados en la inflamación y las respuestas inmunitarias.
Métodos De Preparación
- Las rutas de síntesis para el piriprost potasio no están ampliamente documentadas. típicamente se prepara mediante síntesis química.
- Los métodos de producción industrial pueden implicar modificaciones de las vías sintéticas existentes u optimización para la producción a gran escala.
Análisis De Reacciones Químicas
- El piriprost potasio probablemente experimenta varias reacciones, incluyendo oxidación, reducción y sustitución.
- Los reactivos y condiciones comunes utilizados en estas reacciones no se informan explícitamente en la literatura.
- Los productos principales formados a partir de estas reacciones dependerían del tipo de reacción y las condiciones específicas.
Aplicaciones Científicas De Investigación
- El piriprost potasio tiene aplicaciones en varios campos:
Medicina: Puede explorarse por sus propiedades antiinflamatorias, especialmente relacionadas con la inhibición de leucotrienos.
Biología: Los investigadores podrían investigar sus efectos sobre las respuestas inmunitarias y las vías de señalización celular.
Industria: Su uso potencial en productos farmacéuticos o como herramienta de investigación justifica una mayor exploración.
Mecanismo De Acción
- El piriprost potasio probablemente ejerce sus efectos inhibiendo la síntesis de leucotrienos.
- Los objetivos moleculares y las vías involucradas incluirían enzimas responsables de la producción de leucotrienos.
Comparación Con Compuestos Similares
- Desafortunadamente, los compuestos similares específicos no se mencionan en la literatura disponible.
- Resaltar la singularidad del piriprost potasio requeriría estudios comparativos adicionales.
Propiedades
IUPAC Name |
potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDMFZMRXDIKI-FFGYHVHASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88851-62-1 | |
| Record name | Piriprost potassium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIRIPROST POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Piriprost potassium?
A1: this compound functions as a selective inhibitor of 5-lipoxygenase [, , ]. This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, such as Leukotriene B4 (LTB4), thereby mitigating inflammatory responses.
Q2: How does the inhibitory effect of this compound on 5-lipoxygenase translate to observable effects in cells, particularly neutrophils?
A2: Studies using human polymorphonuclear neutrophils (PMNs) demonstrated that while Arachidonic Acid (AA) can directly induce granule exocytosis (a process related to inflammatory responses) in these cells, this activation was unaffected by this compound []. This suggests that while this compound effectively inhibits 5-lipoxygenase and downstream LTB4 production, AA may stimulate PMN degranulation through a 5-lipoxygenase-independent pathway.
Q3: Are there noticeable variations in the response to this compound across different strains of mice?
A3: Studies focusing on the release of neutrophil chemoattractant activity by bronchoalveolar macrophages (BAM) from different mouse strains revealed interesting observations []. While this compound effectively inhibited chemoattractant release and LTB4 production in C57BL/6 mice, its effects were less consistent in other strains. In BALB/c mice, a higher concentration of this compound was required to observe significant inhibition, while in DBA/2 mice, the drug inhibited chemoattractant activity but not LTB4 production. These findings highlight the importance of considering strain-specific variations when investigating the effects of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















